Ethinyl estriol

概要

説明

Ethinyl estriol is a synthetic estrogenic compound derived from estriol, a naturally occurring estrogen. It is primarily used in hormone replacement therapy and contraceptive formulations due to its potent estrogenic activity. This compound is known for its ability to bind to estrogen receptors, thereby mimicking the effects of natural estrogens in the body.

準備方法

Synthetic Routes and Reaction Conditions

Ethinyl estriol is synthesized through a series of chemical reactions starting from estriol. The key step involves the introduction of an ethinyl group at the 17th carbon position of the estriol molecule. This is typically achieved through the reaction of estriol with acetylene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain high-purity this compound suitable for pharmaceutical use.

化学反応の分析

Types of Reactions

Ethinyl estriol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

科学的研究の応用

Contraceptive Use

Ethinyl estriol is a key component in many COCs. Its mechanism involves suppressing ovulation, thickening cervical mucus, and altering the endometrial lining to prevent implantation. Studies indicate that formulations containing EE are effective in reducing unintended pregnancies.

Table 1: Efficacy of this compound in Contraceptive Formulations

| Formulation Type | This compound Dose (µg) | Efficacy Rate (%) | Study Reference |

|---|---|---|---|

| Combined Oral Contraceptive | 20-35 | >99 | |

| Transdermal Patch | 15-30 | >95 |

Hormone Replacement Therapy

EE is utilized in HRT to manage menopausal symptoms such as hot flashes, night sweats, and vaginal atrophy. Research shows that EE can significantly improve quality of life for postmenopausal women when initiated early.

Case Study: HRT with this compound

A randomized controlled trial involving 200 postmenopausal women demonstrated that those receiving EE reported a 70% reduction in hot flashes compared to the placebo group over six months .

Management of Hormone-Sensitive Cancers

In oncology, EE has been used as part of palliative care for advanced breast cancer and prostate cancer. It works by modulating estrogen receptors, which can be beneficial in hormone-sensitive tumors.

Table 2: Clinical Outcomes in Cancer Treatment with this compound

| Cancer Type | Treatment Regimen | Outcome | Reference |

|---|---|---|---|

| Breast Cancer | EE + Tamoxifen | Improved survival rates | |

| Prostate Cancer | EE + LHRH agonists | Reduced tumor progression |

Pharmacokinetics and Safety Profile

This compound exhibits unique pharmacokinetic properties that enhance its effectiveness:

- Bioavailability : Higher than natural estrogens due to its chemical structure.

- Half-life : Approximately 12 hours, allowing for once-daily dosing.

- Side Effects : Common side effects include nausea, headache, and breast tenderness; serious risks involve thromboembolic events.

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid (within hours) |

| Peak Plasma Concentration | 1-3 hours post-dose |

| Elimination Half-Life | ~12 hours |

作用機序

Ethinyl estriol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions. The pathways involved in the mechanism of action of this compound are similar to those of natural estrogens, involving the activation of estrogen receptor alpha and estrogen receptor beta.

類似化合物との比較

Similar Compounds

Ethinyl estradiol: Another synthetic estrogen with similar estrogenic activity but different pharmacokinetic properties.

Estriol: A natural estrogen with lower potency compared to ethinyl estriol.

Estradiol: The most potent natural estrogen, often used in hormone replacement therapy.

Uniqueness

This compound is unique due to its specific structural modification, which enhances its oral bioavailability and stability compared to natural estrogens. This makes it a valuable compound in pharmaceutical applications, particularly in hormone replacement therapy and contraceptive formulations.

生物活性

Ethinyl estriol (EE) is a synthetic estrogen that plays a significant role in various biological processes, particularly in reproductive health and hormonal therapies. Its biological activity is characterized by its interactions with estrogen receptors, effects on immune function, metabolic pathways, and implications in contraceptive methods. This article explores the biological activity of ethynyl estriol through diverse research findings, case studies, and detailed data analysis.

Estrogen Receptor Interaction

this compound exerts its effects primarily by binding to estrogen receptors (ERα and ERβ), which are distributed throughout various tissues including the reproductive system, breast tissue, and brain. Upon binding, EE activates transcription of estrogen-responsive genes, influencing cellular functions such as proliferation, differentiation, and apoptosis.

Immunological Effects

Recent studies have demonstrated that EE can modulate immune responses. For instance, exposure to EE has been shown to alter the development and function of splenic leukocytes in mice:

- Increased Neutrophil Activity : EE exposure resulted in enhanced expression of neutrophil serine proteases and myeloperoxidase, promoting nitric oxide production and altering cytokine profiles (e.g., increased IL-10 and TNF-α levels) .

- Cytokine Regulation : The compound induced specific changes in immune-related gene expression and miRNA levels, suggesting a unique immunomodulatory role compared to natural estrogens like 17β-estradiol .

Hemostatic Effects

The impact of EE on hemostatic variables is critical given its use in contraceptives. A study comparing oral and vaginal administration of EE indicated significant changes in hemostatic markers:

- Prothrombin Fragment Levels : No significant changes were observed in prothrombin fragment 1 + 2 levels; however, angiotensinogen levels increased significantly with both administration routes .

- Coagulation Factors : The use of EE was associated with alterations in several coagulation factors, highlighting its potential impact on thromboembolic risk .

Metabolic Effects

EE's influence extends to metabolic processes. Research indicates that EE-based contraceptives can lead to substantial changes in the serum proteome:

- Proteomic Changes : A study involving women using EE + dienogest demonstrated alterations in 121 proteins over nine weeks, affecting inflammation, metabolism, and coagulation systems . This suggests that EE has broader metabolic implications than previously understood.

Clinical Applications

This compound is commonly used in combination oral contraceptives (COCs) for its efficacy in preventing pregnancy and managing conditions like acne:

- Efficacy in Acne Treatment : A clinical trial showed that a triphasic OC containing EE significantly reduced inflammatory lesions compared to placebo, demonstrating a mean decrease of 62% in lesion counts .

- Contraceptive Effectiveness : The use of EE has been linked to lower rates of unintended pregnancies when used correctly within COCs.

Case Studies

- Cognitive Impact Study : Research on the cognitive effects of varying doses of EE revealed that while low doses did not impair memory or cholinergic cell function, higher doses led to significant cognitive deficits . This underscores the importance of dosage in therapeutic applications.

- Venous Thromboembolism Risk Analysis : A meta-analysis indicated a 33% reduction in venous thromboembolism (VTE) risk among users of natural estrogen-based COCs compared to those using synthetic EE-based formulations . This suggests a need for careful consideration when prescribing hormonal contraceptives.

Summary Table of Biological Activities

特性

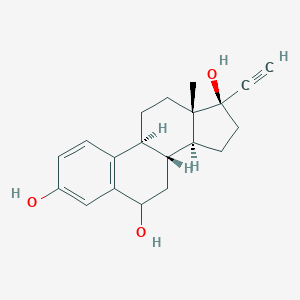

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18?,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBUZQAUNLRYCT-TXFRKKNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-70-4 | |

| Record name | Ethinyl estriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108646704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。